(R)-(-)-4-(2,3-Epoxypropoxy)carbazole
Overview
Description
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole, also known as this compound, is a useful research compound. Its molecular formula is C15H13NO2 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymer Modification and Stabilization
(R)-(-)-4-(2,3-Epoxypropoxy)carbazole has been identified as an effective colorant and thermal stabilizer in polymer blends, particularly in poly(vinyl chloride) (PVC). It contributes to the stabilization of PVC by hindering the evolution of hydrogen chloride, potentially through an aromatic alkylation reaction (Pielichowski & Hamerton, 1998).
Synthesis and Properties of Carbazole-Containing Polymers
N-(2,3-epoxypropyl)carbazoles and their oligomers have been examined for their physicochemical, optical, photophysical, and electrical properties. These compounds and the polymers derived from them are of interest due to their practical applications in various fields (Akhmedov et al., 1990).
Development of Novel Immunosenors
4-aminobenzoic acid-reduced graphene oxide nanocomposites, involving the epoxy ring opening reaction of this compound, have been used to develop electrochemical immunosensors for sensitive detection of contaminants like aflatoxin B1 in food products. This highlights its potential in creating advanced sensing materials (Shi et al., 2020).
Enhancement of Photoluminescence in Materials
Studies have shown that the addition of 9-(2,3epoxypropyl)carbazole to epoxy resins can significantly enhance their photoluminescence properties, which is crucial for applications in optoelectronics and display technologies (Mandowska et al., 2009).
Application in Polyurethanes
The epoxide ring of 9-(2,3-epoxypropyl)carbazole can react to form oligoetherols, which are then used to synthesize linear polyurethanes. These compounds demonstrate potential for creating versatile and customizable polyurethane materials (Lubczak, 2008).
Electron Transfer in Enzymatic Systems
This compound is also relevant in biological contexts, such as in the study of electron transfer between ferredoxin and oxygenase components in the Rieske nonheme iron oxygenase system, which is essential for understanding enzymatic reactions at a molecular level (Ashikawa et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methoxy]-9H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWKIGRDISDRLO-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20538537 | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95093-96-2 | |
Record name | 4-[(2R)-2-Oxiranylmethoxy]-9H-carbazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95093-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{[(2R)-Oxiran-2-yl]methoxy}-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20538537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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